molecular formula C19H17N3 B10866375 2-(1H-indol-3-yl)-N-[(E)-1H-indol-5-ylmethylidene]ethanamine

2-(1H-indol-3-yl)-N-[(E)-1H-indol-5-ylmethylidene]ethanamine

Katalognummer: B10866375
Molekulargewicht: 287.4 g/mol
InChI-Schlüssel: XQGXETDZAJYCCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(1H-INDOL-3-YL)ETHYL]-N-[(E)-1-(1H-INDOL-5-YL)METHYLIDENE]AMINE is a complex organic compound characterized by the presence of indole groups Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-INDOL-3-YL)ETHYL]-N-[(E)-1-(1H-INDOL-5-YL)METHYLIDENE]AMINE typically involves the condensation of indole derivatives. One common method is the reaction between 3-(2-aminoethyl)indole and 5-formylindole under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(1H-INDOL-3-YL)ETHYL]-N-[(E)-1-(1H-INDOL-5-YL)METHYLIDENE]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The indole rings can participate in electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxaldehyde derivatives, while reduction can produce indole-3-ethylamine derivatives.

Wissenschaftliche Forschungsanwendungen

N-[2-(1H-INDOL-3-YL)ETHYL]-N-[(E)-1-(1H-INDOL-5-YL)METHYLIDENE]AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological processes and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism by which N-[2-(1H-INDOL-3-YL)ETHYL]-N-[(E)-1-(1H-INDOL-5-YL)METHYLIDENE]AMINE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The indole moiety is known to interact with various biological targets, influencing pathways related to cell signaling and metabolism. The compound’s ability to modulate these pathways makes it a valuable tool in research and potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tryptamine: A naturally occurring compound with a similar indole structure.

    Serotonin: A neurotransmitter derived from tryptamine, sharing structural similarities.

    Indole-3-acetic acid: A plant hormone with an indole core.

Uniqueness

N-[2-(1H-INDOL-3-YL)ETHYL]-N-[(E)-1-(1H-INDOL-5-YL)METHYLIDENE]AMINE is unique due to its specific substitution pattern and the presence of both indole groups

Eigenschaften

Molekularformel

C19H17N3

Molekulargewicht

287.4 g/mol

IUPAC-Name

1-(1H-indol-5-yl)-N-[2-(1H-indol-3-yl)ethyl]methanimine

InChI

InChI=1S/C19H17N3/c1-2-4-19-17(3-1)16(13-22-19)7-9-20-12-14-5-6-18-15(11-14)8-10-21-18/h1-6,8,10-13,21-22H,7,9H2

InChI-Schlüssel

XQGXETDZAJYCCO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CN2)CCN=CC3=CC4=C(C=C3)NC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.